

Application Note: A Practical Guide to the Synthesis of 4-Aryl-3-Methoxypyridines

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Compound of Interest

Compound Name: *4-Bromo-3-methoxypyridine*

Cat. No.: *B022456*

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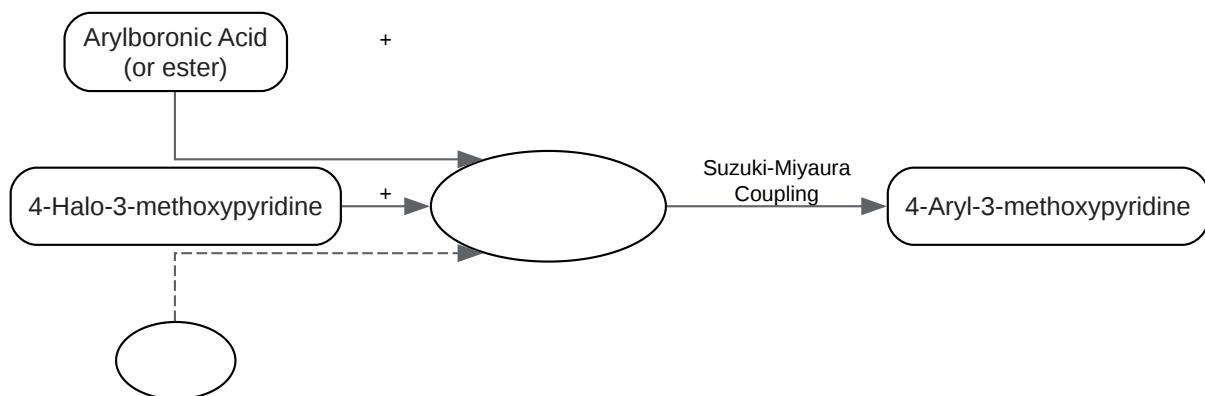
Introduction

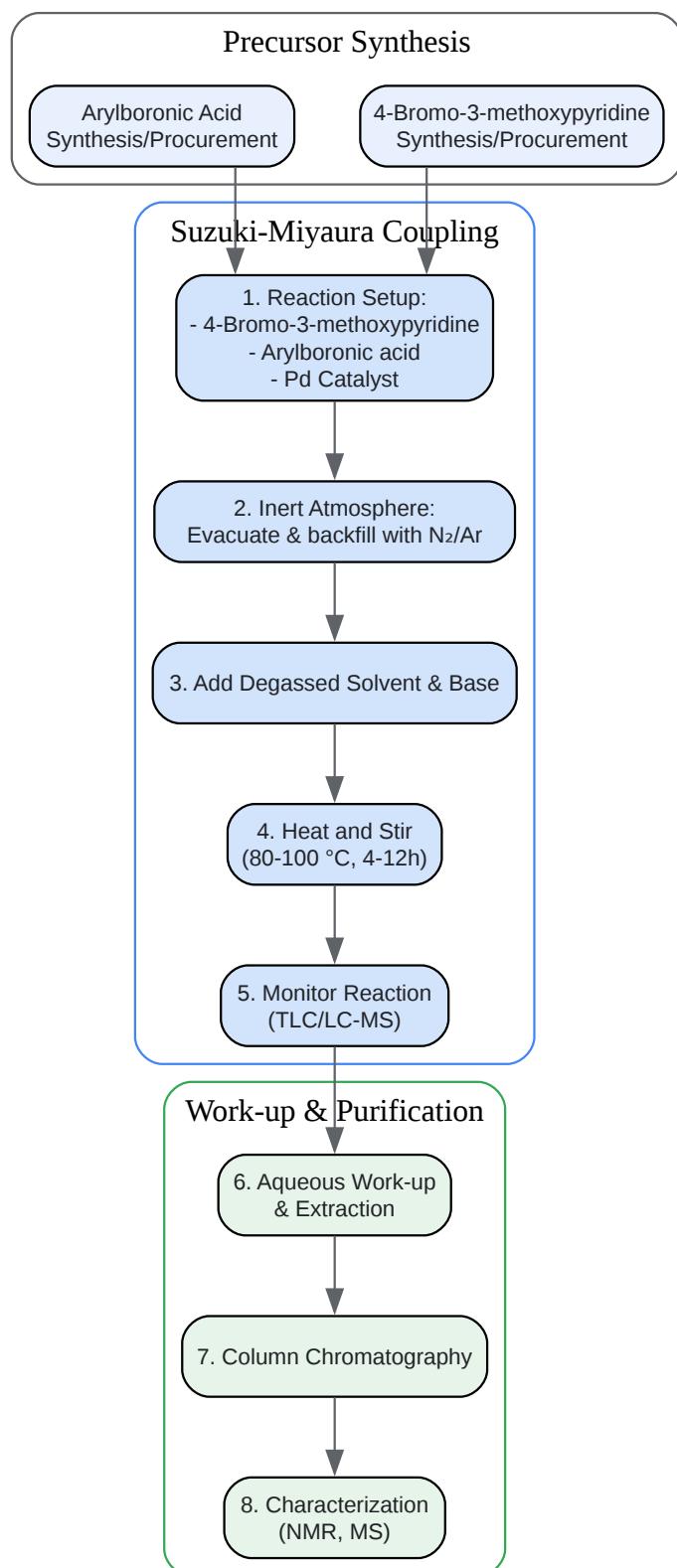
The 4-aryl-3-methoxypyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, including as γ -secretase modulators for the treatment of Alzheimer's disease. The precise arrangement of the aryl and methoxy substituents on the pyridine ring is crucial for target engagement and modulation of biological activity. This application note provides a comprehensive, step-by-step guide for the synthesis of 4-aryl-3-methoxypyridines, designed for researchers and scientists in the field of drug development. The primary synthetic strategy detailed herein is the widely utilized Suzuki-Miyaura cross-coupling reaction, valued for its mild reaction conditions and broad functional group tolerance.

[1][2]

Strategic Overview: The Suzuki-Miyaura Approach

The synthesis of 4-aryl-3-methoxypyridines can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron species (an arylboronic acid or its ester derivative) with a halide (in this case, a halogenated 3-methoxypyridine).[2][3] The general transformation is depicted below:



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References

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- 2. chem.libretexts.org [chem.libretexts.org]
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